history of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline synthesis
history of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Authored by a Senior Application Scientist
Introduction
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a reactive chlorine at the 4-position, and an electron-withdrawing trifluoromethyl group, makes it a valuable and versatile building block. Primarily, it serves as a key intermediate in the synthesis of advanced kinase inhibitors, most notably Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Understanding the synthetic pathways to this molecule is crucial for researchers and process chemists in drug development.
This guide provides a detailed exploration of the predominant synthetic strategies for 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.
Compound Profile:
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IUPAC Name: 6-bromo-4-chloro-2-(trifluoromethyl)quinoline
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CAS Number: 1701-28-6[2]
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Molecular Formula: C₁₀H₄BrClF₃N[3]
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Molecular Weight: 310.50 g/mol [2]
Retrosynthetic Analysis and Core Strategy
The synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is most logically approached by a two-stage strategy: first, the construction of the core quinoline ring system, followed by the installation of the chloro group at the 4-position.
A retrosynthetic analysis reveals a key disconnection at the C4-Cl bond, leading back to the 4-hydroxyquinoline intermediate, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline [4]. This quinolone is a stable, often crystalline solid that serves as the immediate precursor to the final product. The formation of the quinoline ring itself is typically achieved through a cyclization reaction involving a suitably substituted aniline. The Gould-Jacobs reaction is a particularly powerful and widely adopted method for this transformation.
Diagram 1: Retrosynthetic Pathway
Caption: A high-level retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the 4-Hydroxyquinoline Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a robust method for synthesizing 4-hydroxyquinoline derivatives.[5] The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonic ester or, as is more relevant here, a β-ketoester, followed by a high-temperature intramolecular cyclization.[6][7]
Causality and Experimental Choices
The selection of the Gould-Jacobs pathway for synthesizing 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is driven by several factors:
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Starting Material Accessibility: The required precursors, 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate, are commercially available and relatively inexpensive.
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Regiocontrol: The cyclization of the intermediate formed from 4-bromoaniline unambiguously yields the desired 6-bromo isomer. Cyclization onto the ortho-position adjacent to the bromine is sterically and electronically disfavored.
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High-Temperature Cyclization: The key cyclization step requires significant thermal energy (typically >200 °C) to overcome the activation barrier for the 6-electron electrocyclization.[7] This is practically achieved by using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[8] These solvents ensure a consistent and sufficiently high reaction temperature, driving the reaction to completion and often leading to high yields of the cyclized product.[8]
Reaction Mechanism
The Gould-Jacobs reaction proceeds in two main stages:
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Condensation: The reaction begins with the nucleophilic attack of the amino group of 4-bromoaniline on the ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate. This is followed by dehydration to form an enamine intermediate.
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Thermal Cyclization: At high temperatures, the enamine undergoes a thermal 6π-electrocyclization, followed by tautomerization and elimination of ethanol to form the aromatic 4-hydroxyquinoline ring system.
Diagram 2: Gould-Jacobs Reaction Mechanism
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
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Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
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Condensation: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to azeotropically remove water and drive the formation of the enamine intermediate.
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Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
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Cyclization: Add the crude enamine intermediate to a preheated, high-boiling solvent such as diphenyl ether (sufficient to create a stirrable slurry). Heat the mixture to approximately 250 °C for 15-30 minutes.[9]
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Workup and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.
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Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum to yield 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline as a solid.
Part 2: Chlorination to Yield 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
The conversion of the 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to the final 4-chloro product is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration/chlorination reaction.
Causality and Experimental Choices
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Reagent Efficacy: POCl₃ is a powerful dehydrating and chlorinating agent, highly effective for converting hydroxyl groups on electron-deficient rings (like quinolines) into chlorides.
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Catalysis: The reaction is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a more reactive electrophilic species that facilitates the initial activation of the hydroxyl/carbonyl group.
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Reaction Conditions: The reaction is typically performed at reflux in neat POCl₃ or with a co-solvent like toluene.[1] The excess POCl₃ serves as both the reagent and the solvent.
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
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Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
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Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the mixture.[9]
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Reaction: Heat the mixture to reflux (approximately 110 °C) for 3-5 hours.[9] Monitor the reaction progress by TLC until the starting material is consumed.
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Reagent Removal: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Workup: Cautiously quench the remaining residue by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic process and must be done with care in a well-ventilated fume hood.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. This will precipitate the crude product. Extract the product into an organic solvent like dichloromethane or ethyl acetate.[9]
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Summary of Synthetic Route and Conditions
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Temperature | Typical Yield |
| 1 | Gould-Jacobs Reaction | 4-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate | Toluene (condensation), Diphenyl ether (cyclization) | Reflux (Toluene), ~250 °C (Diphenyl ether) | ~60-75% |
| 2 | Chlorination | 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | POCl₃, cat. DMF | Reflux (~110 °C) | ~80-90%[9] |
Alternative Quinoline Syntheses
While the Gould-Jacobs reaction is highly effective, several other classical methods for quinoline synthesis exist. Their applicability to this specific target varies.
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Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] For this target, it would require the challenging synthesis of 2-amino-5-bromobenzoyltrifluoromethane.
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Combes Synthesis: An acid-catalyzed reaction between an aniline and a 1,3-diketone.[12][13] While effective for 2,4-disubstituted quinolines, it is less direct for the required 2-(trifluoromethyl)-4-hydroxy substitution pattern.
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Conrad-Limpach-Knorr Synthesis: Similar to the Gould-Jacobs, this method reacts anilines with β-ketoesters.[14][15] Reaction conditions dictate whether the 4-quinolone (Conrad-Limpach) or 2-quinolone (Knorr) is formed.[16] The Gould-Jacobs variant is often more direct for achieving the 4-hydroxy substitution.
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Doebner-von Miller Reaction: A reaction of an aniline with an α,β-unsaturated carbonyl compound, often catalyzed by strong acids or Lewis acids.[17][18] This method typically leads to more complex product mixtures and is less suited for preparing highly functionalized quinolines with specific substitution patterns.
Diagram 3: Overall Synthetic Workflow
Caption: A workflow diagram of the complete synthesis.
Conclusion
The synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is reliably achieved through a well-established, two-step sequence. The Gould-Jacobs reaction provides an efficient route to the key 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline intermediate from readily available starting materials. Subsequent chlorination using phosphorus oxychloride furnishes the target compound in good yield. The strategic choice of this pathway is dictated by factors of regioselectivity, starting material accessibility, and the proven reliability of the component reactions. This guide provides the fundamental knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this critical pharmaceutical intermediate.
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- J&K Scientific. (n.d.). 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, 98%.
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